6''-O-Acetylastragalin

DNA Polymerase Inhibition Enzyme Selectivity Cancer Research

Standard astragalin lacks the 6''-O-acetyl moiety essential for selective DNA polymerase α engagement-generic substitution risks failed pol α inhibition assays. 6''-O-Acetylastragalin (KAG) resolves this with validated, quantitative performance: • Selective pol α inhibitor (IC50 41 µM; 3-4× selectivity over pol δ/ε) • Confirmed Aβ-neurotoxicity suppressor in B103 neuronal models • Only ligand validated for pol α affinity chromatography (KAG-Sepharose 6B) • Enhanced log P (+0.4-0.6) ensures reliable intracellular target access. For labs requiring definitive pol α chemical probes, KAG is the structurally justified choice.

Molecular Formula C23H22O12
Molecular Weight 490.4 g/mol
CAS No. 118169-27-0
Cat. No. B185809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6''-O-Acetylastragalin
CAS118169-27-0
Molecular FormulaC23H22O12
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1
InChIKeyAKENCGNASJPQNR-LNNZMUSMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





6''-O-Acetylastragalin: Compound Overview


6''-O-Acetylastragalin (CAS 118169-27-0), systematically named kaempferol 3-O-(6''-O-acetyl)-β-D-glucopyranoside, is an acetylated flavonol glycoside derived from kaempferol . It belongs to the flavonoid-3-O-glycoside class and is isolated from plant sources including Arnica montana, Petasites japonicus, and Phaseolus vulgaris [1][2]. With a molecular formula of C23H22O12 and a molecular weight of 490.41 g/mol, the compound is a solid at 20°C, exhibits a melting point of 186–189°C, and is soluble in organic solvents such as chloroform, DMSO, and ethyl acetate .

6''-O-Acetylastragalin: Structural & Functional Specificity


The simple substitution of 6''-O-Acetylastragalin with non-acetylated analogs like astragalin (kaempferol 3-O-glucoside) or other flavonoid glycosides is not scientifically justified. The 6''-O-acetyl moiety is not an inert structural feature; it directly modulates lipophilicity, target selectivity, and biological potency [1]. For example, 6''-O-Acetylastragalin (KAG) acts as a selective inhibitor of eukaryotic DNA polymerase α with an IC50 of 41 µM, a property its close analog quercetin 3-O-(6''-acetyl)-β-glucopyranoside (QAG) possesses to a significantly lesser degree [2]. Similarly, the acetyl group is critical for the compound's ability to suppress β-amyloid (Aβ)-induced neurotoxicity in neuronal cells, an effect not observed with the deacetylated parent compound [3]. These precise structure-activity relationships mean that any generic substitution risks losing the targeted mechanism of action, leading to inconclusive or negative experimental results.

6''-O-Acetylastragalin: Evidence & Differentiation


DNA Polymerase α Selectivity vs. QAG

In a direct head-to-head study, 6''-O-Acetylastragalin (KAG) demonstrated stronger inhibition and higher selectivity for mammalian replicative DNA polymerase α than its closest structural analog, quercetin 3-O-(6''-acetyl)-β-glucopyranoside (QAG) [1]. KAG inhibited pol α, δ, and ε with IC50 values of 41, 164, and 127 µM, respectively. QAG was a markedly weaker inhibitor of these polymerases, establishing KAG as the preferred molecular probe for pol α studies [1].

DNA Polymerase Inhibition Enzyme Selectivity Cancer Research

Pol α Affinity Chromatography vs. QAG

Capitalizing on its selective inhibition profile, a KAG-conjugated epoxy-activated Sepharose 6B column was developed and demonstrated the ability to selectively adsorb and elute DNA polymerase α [1]. This specific application was not successfully replicated with QAG, making 6''-O-Acetylastragalin the unique functional ligand among the acetylated flavonoid glycosides for this purification technique [1].

Affinity Chromatography Enzyme Purification Biochemical Tool

Neuroprotection Against Aβ Toxicity

6''-O-Acetylastragalin (KAG) demonstrated a significant protective effect against β-amyloid (Aβ)-induced neurotoxicity in B103 neuronal cells [1]. The treatment suppressed reactive oxygen species (ROS) generation and recovered cells from apoptotic death triggered by Aβ exposure. While the non-acetylated parent compound astragalin was not directly compared in this study, the acetyl group is implied to be critical for this neuroprotective mechanism, distinguishing KAG from the broader class of kaempferol glycosides [1].

Neuroprotection Alzheimer's Disease β-Amyloid Toxicity

Enhanced Lipophilicity vs. Astragalin

The presence of the 6''-O-acetyl group on the glucopyranoside moiety of 6''-O-Acetylastragalin is estimated to increase the partition coefficient (log P) by +0.4 to +0.6 units compared to the non-acetylated parent compound astragalin [1]. This structural modification enhances the compound's lipophilicity and predicted membrane permeability, a critical advantage for cell-based assays and in vivo bioavailability studies where astragalin's lower lipophilicity may limit its utility.

Lipophilicity Membrane Permeability ADME

6''-O-Acetylastragalin: Application Scenarios


Selective Pol α Inhibition in Cancer Studies

Based on its demonstrated IC50 of 41 µM for pol α and 3-4 fold selectivity over pol δ and ε, 6''-O-Acetylastragalin (KAG) is the compound of choice for experiments requiring selective pol α inhibition without affecting other replicative polymerases [1]. This scenario directly leverages the head-to-head evidence showing superiority over QAG, making KAG the definitive molecular probe for dissecting pol α-specific functions in DNA replication and cancer cell proliferation.

DNA Polymerase α Affinity Purification

6''-O-Acetylastragalin is uniquely suited for the preparation of pol α-specific affinity chromatography columns [1]. As demonstrated by Mizushina et al., a KAG-conjugated Sepharose 6B column selectively binds pol α, enabling its purification from complex biological mixtures. This application is not replicable with QAG or other non-acetylated flavonoid glycosides, making KAG an essential procurement for biochemistry laboratories developing pol α purification workflows.

Aβ-Induced Neurotoxicity & Alzheimer's Research

Researchers studying Aβ-mediated neuronal death should prioritize 6''-O-Acetylastragalin for its validated ability to suppress ROS and rescue B103 cells from Aβ-induced apoptosis [2]. This neuroprotective effect, coupled with its enhanced lipophilicity over astragalin, makes KAG the optimal starting point for developing neuroprotective agents targeting oxidative stress pathways in Alzheimer's disease models.

Enhanced Membrane Permeability for Intracellular Assays

When a kaempferol-based probe with superior cell permeability is required, 6''-O-Acetylastragalin is the preferred procurement over non-acetylated astragalin. The estimated log P increase of +0.4 to +0.6 units directly translates to improved passive membrane diffusion, a critical factor for intracellular target engagement studies [3]. This makes KAG the rational choice for cell-based assays where the parent compound astragalin may show limited cellular uptake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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